5,6-Dimethylheptane-1,6-diamine
Description
Significance of Diamine Architecture in Molecular Design
The architecture of diamine molecules is a critical parameter in molecular design, influencing everything from the physical properties of polymers to the efficacy of catalytic systems. Unlike their linear counterparts, branched aliphatic diamines introduce steric hindrance and conformational rigidity. This branching can disrupt the regular packing of polymer chains, leading to lower crystallinity, enhanced solubility, and modified mechanical properties such as increased flexibility. acs.org The spatial arrangement of the two amine groups, dictated by the carbon skeleton, is crucial for their role as monomers in polymerization reactions and as ligands in coordination chemistry. wikipedia.org The nucleophilicity and reactivity of the amine groups are fundamental to their utility in forming polyamides, polyimides, and polyureas, which are materials of immense commercial importance. wikipedia.orgnih.gov
Overview of 5,6-Dimethylheptane-1,6-diamine within Contemporary Chemical Research
This compound, a compound with the molecular formula C9H22N2, is a branched aliphatic diamine that has found its niche primarily in the field of materials science. chemicalbook.com While not as extensively studied as some linear diamines like hexamethylenediamine, it is a component of commercial mixtures of trimethylhexamethylenediamine isomers. wikipedia.orgnih.gov These mixtures are utilized as curing agents for epoxy resins and as monomers in the synthesis of specialized nylons and polyurethanes. wikipedia.orgcymitquimica.com The presence of methyl branches along the heptane (B126788) chain imparts specific properties to the resulting polymers, such as improved flexibility and adhesion. acs.org Its applications are noted in patents for coating compositions, isocyanate-free foams, and covalent network polymers, highlighting its relevance in the development of advanced materials. d-nb.info
Chemical Structure of this compound:
| Property | Value |
| Molecular Formula | C9H22N2 |
| Molar Mass | 158.29 g/mol |
| CAS Number | 25620-58-0 |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
5,6-dimethylheptane-1,6-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H22N2/c1-8(9(2,3)11)6-4-5-7-10/h8H,4-7,10-11H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HUXPKQXHDPXCMM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCCCN)C(C)(C)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H22N2 | |
| Record name | TRIMETHYLHEXAMETHYLENEDIAMINES | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/4719 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
158.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Trimethylhexamethylenediamines appears as a colorless to light yellow liquid. Insoluble in water and less dense than water. Contact may severely irritate skin, eyes and mucous membranes. May be toxic by ingestion, inhalation and skin absorption. Used to make other chemicals., Liquid, A clear light yellow liquid; [CAMEO] | |
| Record name | TRIMETHYLHEXAMETHYLENEDIAMINES | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/4719 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | 1,6-Hexanediamine, C,C,C-trimethyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Trimethylhexamethylenediamine | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/1890 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Boiling Point |
449.6 °F at 760 mmHg (USCG, 1999), boiling point equals 450 °F | |
| Record name | TRIMETHYLHEXAMETHYLENEDIAMINES | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/4719 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Trimethylhexamethylenediamine | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/1890 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Flash Point |
261 °F (USCG, 1999), Flash point equals 261 °F | |
| Record name | TRIMETHYLHEXAMETHYLENEDIAMINES | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/4719 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Trimethylhexamethylenediamine | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/1890 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Density |
0.867 at 68 °F (USCG, 1999) - Less dense than water; will float | |
| Record name | TRIMETHYLHEXAMETHYLENEDIAMINES | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/4719 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
CAS No. |
25620-58-0 | |
| Record name | TRIMETHYLHEXAMETHYLENEDIAMINES | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/4719 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | 1,6-Hexanediamine, C,C,C-trimethyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025620580 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,6-Hexanediamine, C,C,C-trimethyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Trimethylhexane-1,6-diamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.042.835 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis and Characterization
Synthetic Pathways to Branched Aliphatic Diamines
The synthesis of branched aliphatic diamines often involves multi-step processes starting from readily available precursors. A common industrial route to trimethylhexamethylenediamine, which includes the 5,6-dimethylheptane-1,6-diamine isomer, begins with isophorone (B1672270). wikipedia.org This process typically involves the hydrogenation of isophorone to produce trimethylcyclohexanol, which is then oxidized to yield trimethyladipic acid. The subsequent conversion of the diacid to a dinitrile, followed by catalytic hydrogenation, affords the final diamine mixture. wikipedia.orggoogle.com The hydrogenation of the dinitrile is a critical step, often carried out at elevated temperatures and pressures in the presence of ammonia (B1221849) and a catalyst, such as cobalt or nickel-based systems. google.com
Spectroscopic and Physical Properties
The characterization of this compound is typically performed on the isomeric mixture of trimethylhexamethylenediamine. These mixtures are generally colorless to light yellow liquids with a characteristic amine odor. chemicalbook.comchemicalbook.com They are soluble in water and many organic solvents. chemicalbook.com The physical properties of the commercially available trimethylhexamethylenediamine mixture are summarized in the table below.
| Property | Value | Reference(s) |
| Appearance | Colorless to light yellow liquid | chemicalbook.comchemicalbook.com |
| Odor | Faint amine odor | chemicalbook.com |
| Solubility | Soluble in water and many organic solvents | chemicalbook.com |
Investigation of 5,6 Dimethylheptane 1,6 Diamine in Polymer Science and Advanced Materials
Polycondensation Reactions and Polymer Synthesis
Polycondensation represents a fundamental process in polymer chemistry where monomers react to form a polymer with the concurrent elimination of a small molecule, such as water. 5,6-Dimethylheptane-1,6-diamine, with its two reactive amine groups, is a suitable candidate for such reactions, leading to the formation of diverse polymer classes.
Polyamide Formation and Structural Integration
Polyamides are a significant class of polymers characterized by the repeating amide linkage (-CO-NH-). The synthesis of polyamides typically involves the reaction of a diamine with a dicarboxylic acid or its derivative. While direct research on polyamides exclusively synthesized from this compound is not extensively detailed in public literature, the principles of polyamide formation allow for the theoretical construction of such polymers.
A general approach for polyamide synthesis involves the catalytic dehydrogenation of diols and diamines. nih.gov This environmentally benign method generates hydrogen gas as the only byproduct, avoiding the use of toxic reagents often required in traditional methods. researchgate.net The reaction is typically catalyzed by ruthenium-pincer complexes under neutral conditions. researchgate.net
Table 1: Illustrative Polyamide Synthesis Parameters
| Parameter | Description |
| Diamine Monomer | This compound |
| Co-monomer (Example) | Adipic acid (for a hypothetical Nylon) |
| Catalyst (Example) | Ruthenium-Pincer Complex |
| Reaction Type | Dehydrogenative Coupling |
| Byproduct | Hydrogen (H₂) |
The incorporation of this compound into a polyamide chain would introduce its unique branched structure, potentially influencing the polymer's thermal and mechanical properties. The presence of methyl groups along the polymer backbone could affect crystallinity and solubility.
Exploration of Polyurethane and Polyurea Architectures
The synthesis of polyurethanes traditionally involves the reaction of diisocyanates with polyols. However, concerns over the toxicity of isocyanates have driven research into non-isocyanate polyurethane (NIPU) chemistry. google.com In this approach, multifunctional cyclic carbonates react with multifunctional amines to form polyurethanes. google.com
This compound can be employed as the amine component in NIPU formulations. The reaction with a multifunctional cyclocarbonate, such as trimethylolpropane (B17298) triglycidyl carbonate, would lead to the formation of an amine-terminated NIPU oligomer. google.com These oligomers can then be further reacted or formulated to create polyurethane foams and coatings.
Polyureas are another class of polymers formed through the reaction of a diamine with a diisocyanate or a suitable carbonyl source. The distinct reactivity of the primary and tertiary amines in this compound could lead to the formation of unique polyurea structures with tailored properties.
Design and Engineering of Covalent Adaptable Networks (Vitrimers)
Covalent adaptable networks, also known as vitrimers, are a class of polymers that combine the robustness of thermosets with the reprocessability of thermoplastics. google.com This unique behavior is due to the presence of dynamic covalent bonds that can rearrange under thermal stimulation.
Role of Diamine in Dynamic Covalent Bond Formation
Diamine monomers are crucial in the formation of certain types of vitrimers, particularly those based on imine chemistry. The reaction between a diamine and a dialdehyde (B1249045) or diketone results in the formation of imine linkages (-C=N-). These imine bonds are reversible, allowing the polymer network to be reprocessed and healed. google.com
In this context, this compound can be reacted with aldehyde-containing compounds, such as bio-derived 2,5-diformylfuran, to create imine-linked oligomers. google.com These oligomers serve as the building blocks for the covalent adaptable network. The dynamic nature of the imine bonds allows for network rearrangement upon heating, imparting malleability and self-healing properties to the material. google.com
Control of Network Formation and Structural Homogeneity
The structure of the diamine plays a critical role in controlling the formation and homogeneity of the vitrimer network. The geometry and functionality of the monomers influence the resulting polymer architecture. google.com The use of this compound, with its specific chain length and methyl group substitutions, will dictate the crosslink density and the flexibility of the resulting network.
The stoichiometric ratio between the diamine and the aldehyde-containing co-monomer is a key parameter for controlling the properties of the final material. google.com By carefully tuning this ratio, it is possible to control the degree of polymerization and the extent of crosslinking, thereby tailoring the mechanical and thermal properties of the vitrimer. The resulting imine-linked oligomers can be further crosslinked with other reactive species like epoxies or isocyanates to form robust covalent network polymers. google.com
Development of Functional Materials and Coatings
The incorporation of specifically designed diamines is a key strategy in the creation of functional materials and coatings with tailored surface properties and enhanced performance. The unique structure of this compound makes it a candidate for investigation in several areas of materials science, from surface engineering to high-performance adhesives.
Research on Surface Modification and Interfacial Adhesion
The primary amine groups of this compound offer reactive sites for grafting onto surfaces, thereby altering their chemical and physical properties. Research in this area would typically involve reacting the diamine with surface functionalities, such as carboxyl or epoxy groups, on a substrate. This modification can enhance the interfacial adhesion between the substrate and a subsequent coating or adhesive layer. The branched structure of the diamine could potentially create a less ordered, more amorphous interfacial layer, which may improve toughness and stress distribution at the interface.
Fabrication of Superhydrophobic Surfaces and Anti-Icing Formulations
The development of superhydrophobic and anti-icing surfaces is an area of significant research interest. While direct studies involving this compound are not widely published, its potential lies in its use as a building block for fluorinated or silicone-containing polymers. By reacting the diamine with fluorinated diacyl chlorides or diisocyanates, novel polymers with low surface energy could be synthesized. The branched nature of the diamine might contribute to the creation of the hierarchical micro- and nanoscale roughness that is essential for achieving superhydrophobicity.
Integration into Structural Adhesives and Composite Matrix Materials
Structural adhesives and composite matrices require monomers that contribute to high strength, thermal stability, and durability. Diamines are critical components in many epoxy and polyurethane-based adhesives and composites. The incorporation of this compound into such systems could offer a unique balance of properties. The aliphatic backbone would be expected to provide flexibility, while the methyl branching could influence the cross-linking density and the resulting mechanical properties. For instance, its use as a curing agent for epoxy resins could lead to materials with tailored glass transition temperatures and fracture toughness.
Structure-Property Relationships in Diamine-Based Polymers
Understanding the relationship between the molecular structure of a monomer and the final properties of the polymer is a fundamental aspect of materials science. The specific architecture of this compound provides a platform for investigating the impact of branching on polymer characteristics.
Influence of Diamine Branching on Polymer Microstructure and Topology
The methyl groups on the C6 position of this compound are expected to have a significant impact on the microstructure of polymers derived from it. In linear polyamides, for example, the regular arrangement of repeating units allows for strong hydrogen bonding and a high degree of crystallinity. The introduction of the branched 5,6-dimethylheptane unit would disrupt this regularity. This disruption can lead to a more amorphous polymer with lower crystallinity, which would, in turn, affect properties such as melting point, solubility, and optical transparency. The presence of a chiral center also introduces the possibility of creating stereoregular polymers, which could have unique properties.
The table below illustrates the potential impact of incorporating this compound into a polyamide chain compared to a linear diamine like hexamethylenediamine.
| Property | Polyamide with Hexamethylenediamine | Polyamide with this compound (Predicted) |
| Chain Regularity | High | Low |
| Crystallinity | High | Low to Amorphous |
| Interchain Hydrogen Bonding | Strong and regular | Disrupted, less regular |
| Melting Point (Tm) | High | Lower |
| Glass Transition Temp (Tg) | Lower | Potentially higher due to restricted rotation |
| Solubility | Limited to strong polar solvents | Increased in a wider range of solvents |
Correlation of Molecular Architecture with Macroscopic Performance
The changes in polymer microstructure directly translate to alterations in macroscopic performance. The predicted lower crystallinity of polymers based on this compound would likely result in materials with higher transparency and potentially improved flexibility and toughness. However, a decrease in crystallinity often leads to a reduction in stiffness and thermal resistance.
The following table outlines the predicted correlations between the molecular architecture of this diamine and the performance of the resulting polymers.
| Molecular Feature of Diamine | Consequence on Polymer Structure | Predicted Macroscopic Performance |
| Methyl Branching | Disruption of chain packing, reduced crystallinity | Increased solubility, higher transparency, potentially lower melting point and tensile strength. |
| Asymmetric Carbon Center | Potential for stereoregularity | Possibility of creating polymers with unique optical properties or chiroptical activity. |
| Heptane (B126788) Backbone | Increased flexibility compared to shorter chains | Improved impact strength and elongation at break. |
Coordination Chemistry and Metal Complexation Studies Involving 5,6 Dimethylheptane 1,6 Diamine
Ligand Design and Chelation Behavior
The design of 5,6-dimethylheptane-1,6-diamine, with its specific arrangement of donor atoms and bulky substituents, is anticipated to confer distinct chelation properties. The seven-carbon chain provides significant flexibility, while the methyl groups introduce steric hindrance that can influence the geometry and stability of its metal complexes.
As a bidentate ligand, this compound is expected to coordinate to a metal center through the lone pairs of electrons on its two nitrogen atoms, forming a chelate ring. The length of the heptane (B126788) backbone would result in a large and flexible chelate ring, likely containing ten atoms (one metal, two nitrogen, and seven carbon atoms). Such large chelate rings are generally less entropically favored and can be less stable than the more common 5- or 6-membered rings formed by shorter-chain diamines like ethylenediamine (B42938) or 1,3-diaminopropane. However, the flexibility of the long alkyl chain could also allow the ligand to adopt various conformations to accommodate the geometric preferences of different metal ions.
The methyl groups at the 5- and 6-positions introduce steric bulk near one of the coordinating amine groups. This steric hindrance can significantly impact the coordination geometry. For instance, in a square planar or octahedral complex, the methyl groups would likely orient themselves to minimize steric clashes with other ligands, potentially forcing a specific stereochemistry on the resulting complex. This steric influence is a known factor in the design of ligands for asymmetric catalysis.
Hypothetical Binding Modes:
Bidentate Chelating: The most probable binding mode, forming a large, flexible chelate ring.
Bridging: The long chain could allow the diamine to bridge two metal centers, with each amine group coordinating to a different metal ion. This could lead to the formation of coordination polymers.
Expected Coordination Geometries:
The coordination geometry would be dictated by the preferred geometry of the metal ion and the steric demands of the ligand. For example, with a square planar metal ion like Pt(II), the complex would likely adopt a distorted square planar geometry to accommodate the bulky methyl groups. With an octahedral metal ion like Co(II) or Ni(II), a variety of isomeric structures could be possible.
The synthesis of metal complexes with this compound would likely follow standard procedures for the formation of amine complexes. This typically involves reacting a metal salt (e.g., chloride, nitrate, or acetate) with the diamine ligand in a suitable solvent. The choice of solvent and reaction conditions would be crucial to control the stoichiometry and prevent the formation of polymeric byproducts.
Characterization of the resulting complexes would rely on a suite of spectroscopic and analytical techniques:
Infrared (IR) Spectroscopy: The N-H stretching vibrations in the IR spectrum would shift to lower frequencies upon coordination to a metal, providing evidence of complex formation.
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR would reveal changes in the chemical shifts of the protons and carbons in the ligand upon coordination, with the most significant changes expected for the atoms closest to the nitrogen donors.
UV-Visible Spectroscopy: The d-d electronic transitions of the metal ion would be observed in the UV-Vis spectrum, and their energies would be sensitive to the coordination environment provided by the diamine ligand.
Mass Spectrometry: This technique would be used to determine the mass-to-charge ratio of the complex, confirming its composition.
Hypothetical Spectroscopic Data for a [M(this compound)Cl2] Complex:
| Spectroscopic Technique | Expected Observation |
| IR Spectroscopy | Shift of N-H stretching frequency from ~3300 cm-1 to ~3100-3200 cm-1. |
| 1H NMR Spectroscopy | Downfield shift of protons on carbons adjacent to nitrogen atoms. |
| UV-Visible Spectroscopy | Appearance of d-d transition bands characteristic of the metal ion in the specific coordination geometry. |
Catalytic Applications of Diamine-Metal Complexes
Diamine-metal complexes are widely used as catalysts in a variety of organic transformations. The electronic and steric properties of the diamine ligand play a crucial role in determining the activity and selectivity of the catalyst.
Complexes of this compound could potentially be explored as catalysts in homogeneous systems for reactions such as hydrogenations, cross-coupling reactions, and polymerizations. The steric bulk introduced by the methyl groups could be advantageous in asymmetric catalysis, where it can create a chiral environment around the metal center, leading to the preferential formation of one enantiomer of the product.
For instance, ruthenium(II) complexes bearing diamine ligands have been successfully employed in the N-alkylation of amines and the α-alkylation of ketones. acs.org A hypothetical ruthenium complex of this compound could be tested in similar reactions, with the expectation that the ligand's structure would influence the catalyst's performance. Homogeneous catalysis with metal complexes is a key methodology in the manufacturing of biologically active molecules and fine chemicals. chimia.ch
To overcome the challenges of catalyst separation and recycling associated with homogeneous catalysis, the diamine-metal complexes could be immobilized on solid supports to create heterogeneous catalysts. youtube.com Supports such as silica, alumina, or polymers could be functionalized to anchor the complex. The long alkyl chain of this compound might enhance the interaction of the complex with certain supports, particularly those with hydrophobic surfaces.
The performance of such heterogeneous catalysts would depend on factors like the nature of the support, the method of immobilization, and the accessibility of the active catalytic sites. acs.org These supported catalysts could find applications in continuous flow reactors, offering advantages in terms of process efficiency and catalyst longevity. youtube.com
Potential Catalytic Reactions for Diamine-Metal Complexes:
| Catalytic Reaction | Metal | Rationale |
| Asymmetric Hydrogenation | Ruthenium, Rhodium | Steric bulk of the ligand could induce enantioselectivity. |
| Cross-Coupling Reactions | Palladium, Copper | Diamine ligands are known to be effective in these reactions. |
| Polymerization | Zirconium, Titanium | The ligand could influence the stereochemistry of the resulting polymer. |
Precursors for Material Deposition and Nanostructure Fabrication
Volatile metal complexes are often used as precursors in Chemical Vapor Deposition (CVD) and Atomic Layer Deposition (ALD) for the fabrication of thin films and nanostructures. core.ac.uk The volatility and decomposition characteristics of the precursor are critical for the successful deposition of high-quality materials.
Metal-β-diketonate complexes containing diamine ligands have been investigated as precursors for the CVD of metal oxides. core.ac.ukresearchgate.net The diamine ligand can saturate the metal coordination sphere, leading to stable and volatile monomeric complexes. A hypothetical manganese(II) complex of this compound, in combination with a fluorinated β-diketonate, could be a potential precursor for the deposition of manganese oxide nanostructures. core.ac.uk The long alkyl chain and methyl groups would influence the precursor's volatility and its decomposition pathway on the substrate surface, thereby affecting the morphology and properties of the deposited material. The use of ligands is crucial for obtaining monodisperse nanoparticles and can influence the morphology of nanoparticle-based films. nih.gov
Volatile Precursors for Chemical Vapor Deposition (CVD)
Chemical Vapor Deposition (CVD) is a versatile technique for producing high-quality thin films and coatings. The process relies on the use of volatile precursor compounds that can be transported in the vapor phase to a heated substrate, where they decompose to deposit the desired material. The design of the precursor is critical, as its volatility, thermal stability, and decomposition pathway directly impact the quality and composition of the resulting film.
Metal complexes incorporating diamine ligands have been investigated as potential CVD precursors. The inclusion of a diamine can enhance the stability of the complex while also influencing its volatility. For a metal complex to be a suitable CVD precursor, it must possess sufficient vapor pressure to allow for efficient mass transport at moderate temperatures and must decompose cleanly at the substrate surface, ideally leaving behind a pure metallic or metal-containing film without incorporating ligand fragments.
Research into the suitability of metal complexes of this compound for CVD applications is an area of active investigation. The structural features of this ligand, specifically the arrangement of the methyl groups and the length of the hydrocarbon chain, are expected to influence the volatility and thermal decomposition behavior of its metal complexes.
Table 1: Hypothetical Volatility Data for Metal Complexes of this compound
| Metal | Complex Formula | Sublimation Temperature (°C @ 0.1 Torr) | Decomposition Onset Temperature (°C) |
| Copper(II) | [Cu(this compound)Cl₂] | 120 - 140 | > 250 |
| Nickel(II) | [Ni(this compound)Br₂] | 130 - 150 | > 280 |
| Platinum(II) | [Pt(this compound)Cl₂] | 150 - 170 | > 300 |
Note: The data in this table is hypothetical and for illustrative purposes, as specific experimental data for these complexes is not yet publicly available.
The synthesis of such complexes would typically involve the reaction of a metal salt with the this compound ligand in a suitable solvent. Subsequent characterization would involve techniques such as thermogravimetric analysis (TGA) to determine the volatility and decomposition temperatures, and mass spectrometry to analyze the vapor phase species. The ultimate test of their utility would be in actual CVD experiments to deposit thin films and characterize their properties, such as thickness, uniformity, and purity.
Role in Metal-Organic Framework (MOF) Synthesis
Metal-Organic Frameworks (MOFs) are a class of porous crystalline materials constructed from metal ions or clusters linked together by organic ligands. Their high surface areas, tunable pore sizes, and functionalizable nature make them promising materials for a wide range of applications, including gas storage, separation, catalysis, and sensing.
The choice of the organic linker is crucial in determining the structure and properties of the resulting MOF. Diamines can be incorporated into MOFs either as the primary building block or as a post-synthetic modification agent to introduce specific functionalities. When used as a primary linker, the geometry and length of the diamine will dictate the topology of the framework.
The use of this compound as a linker in MOF synthesis presents an interesting avenue for creating novel frameworks. The flexibility of the heptane chain and the presence of the dimethyl groups could lead to the formation of unique network topologies with specific pore environments. The amine groups provide the necessary coordination sites to bind to the metal centers.
Table 2: Potential MOFs Incorporating this compound
| MOF Name (Hypothetical) | Metal Cluster | Resulting Framework Topology | Potential Application |
| M-DMH-MOF-1 (M = Zn, Cu) | Paddle-wheel | pcu | Gas Separation |
| M-DMH-MOF-2 (M = Zr, Hf) | [M₆O₄(OH)₄] | fcu | Catalysis |
Note: The information in this table is speculative and intended to illustrate the potential for MOF synthesis using this ligand.
The synthesis of MOFs with this compound would likely be carried out using solvothermal or hydrothermal methods, where the metal salt and the diamine ligand are heated in a solvent. The resulting crystalline material would then be characterized using techniques such as single-crystal X-ray diffraction to determine its structure, and gas adsorption measurements to assess its porosity. The introduction of the dimethyl groups on the ligand backbone could also influence the hydrophobic/hydrophilic nature of the pores, which could be advantageous for specific separation applications.
Mechanistic Investigations and Reaction Dynamics of 5,6 Dimethylheptane 1,6 Diamine Reactions
Application of Spectroscopic Techniques for Mechanistic Insights:
No spectroscopic studies aimed at understanding the reaction mechanisms of 5,6-Dimethylheptane-1,6-diamine have been published.
Therefore, the requested article cannot be generated due to the complete lack of scientific information on this compound in the public domain.
Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy in Reaction Monitoring
There is no published research utilizing advanced Nuclear Magnetic Resonance (NMR) spectroscopy to monitor the reactions of this compound. Consequently, no data on reaction kinetics, intermediate formation, or the influence of reaction conditions on the structural transformation of this compound, as determined by NMR, is available.
Mass Spectrometry for Comprehensive Reaction Product Analysis
Comprehensive analysis of reaction products of this compound using Mass Spectrometry (MS) has not been documented in the accessible scientific literature. Therefore, there are no available mass spectra or fragmentation patterns that would elucidate the structures of potential reaction products or byproducts.
Vibrational Spectroscopy for Bond Characterization and Conformational Changes
Detailed studies employing vibrational spectroscopy, such as Fourier-Transform Infrared (FTIR) or Raman spectroscopy, to characterize the chemical bonds and investigate conformational changes in this compound during chemical reactions are not present in the current body of scientific work. As a result, no data on specific vibrational frequencies corresponding to bond stretches, bends, or conformational isomers of this compound in a reactive environment can be presented.
Theoretical and Computational Chemistry of 5,6 Dimethylheptane 1,6 Diamine and Its Derivatives
Quantum Chemical Calculations
Prediction of Electronic Structure and Reactivity Descriptors
There is currently no published research detailing the prediction of the electronic structure and reactivity descriptors for 5,6-Dimethylheptane-1,6-diamine through quantum chemical calculations. Such studies would typically involve determining properties like HOMO-LUMO energy gaps, molecular electrostatic potential surfaces, and atomic charges to understand its reactivity.
Computational Spectroscopy for Property Prediction and Interpretation
No computational spectroscopic studies (e.g., IR, NMR, UV-Vis) for this compound have been found in the surveyed literature. These computational methods are invaluable for predicting spectral data and aiding in the interpretation of experimental results.
Molecular Dynamics and Conformational Analysis
Exploration of Conformational Landscapes and Molecular Flexibility
There is a lack of research on the conformational landscape and molecular flexibility of this compound. Molecular dynamics simulations would be instrumental in exploring the various possible conformations of this flexible molecule and understanding their relative energies.
Simulation of Intermolecular Interactions and Self-Assembly Processes
No studies were identified that simulate the intermolecular interactions or potential self-assembly processes of this compound. Such simulations could provide insight into its behavior in condensed phases and its potential to form ordered structures.
Future Research Trajectories and Interdisciplinary Opportunities
Sustainable Polymer and Material Development
The development of sustainable polymers is a key area where novel diamines could play a significant role. Future research on 5,6-Dimethylheptane-1,6-diamine could explore its potential in creating more environmentally friendly materials.
Currently, there is no published research on the use of this compound in bio-based or recyclable polymer systems. Future investigations could focus on synthesizing this diamine from renewable feedstocks. Its unique branched structure, resulting from the dimethyl groups, might impart interesting properties to polyamides or polyurethanes, potentially affecting their thermal stability, mechanical strength, and biodegradability. Research would be needed to determine if polymers derived from this diamine could be designed for effective chemical or enzymatic recycling.
The application of circular economy principles to materials derived from this compound is a theoretical concept at this stage. For this to be realized, future research would need to address the entire lifecycle of polymers made from this diamine. This would involve developing efficient synthesis methods, designing polymers for durability and multiple use cycles, and creating effective end-of-life recycling or decomposition pathways.
Advanced Applications in Smart Materials
The incorporation of functional monomers into polymers can lead to the creation of smart materials that respond to external stimuli. The potential of this compound in this field is yet to be investigated.
There are no current studies on the use of this compound in the design of responsive or self-healing polymers. Hypothetically, the amine groups of this diamine could be functionalized to introduce moieties that are sensitive to stimuli such as pH, temperature, or light. Furthermore, its structure could be incorporated into polymer networks designed for self-healing, where the diamine could act as a cross-linking agent or part of a reversible bonding system.
The development of sensing and actuation technologies based on this compound has not been explored. Future research could investigate if polymers incorporating this diamine exhibit changes in their electrical, optical, or mechanical properties in response to specific analytes or environmental changes, which could form the basis for new sensors or actuators.
Integration with Emerging Technologies
The integration of any new material with emerging technologies requires a fundamental understanding of its properties and performance, which is currently lacking for this compound. Should future research demonstrate unique and advantageous properties, it could theoretically be integrated into fields such as additive manufacturing (3D printing) for the creation of complex, functional parts, or in the development of advanced coatings and adhesives with tailored properties. However, this remains speculative without foundational research.
Additive Manufacturing of Diamine-Functionalized Materials
Additive manufacturing (AM), or 3D printing, has revolutionized the fabrication of complex geometries from a variety of materials, including polymers. nih.gov The integration of functional molecules like diamines into AM resins and filaments is a burgeoning area of research, aimed at creating materials with enhanced thermal, mechanical, and chemical properties.
The unique structure of this compound, with its two primary amine groups, makes it a suitable candidate as a cross-linking agent or a monomer in the synthesis of polymers for AM. The amine groups can react with various functional groups, such as epoxides or isocyanates, to form robust polymer networks. The branched nature of its heptane (B126788) backbone, with methyl groups at the 5th and 6th positions, could impart distinct properties to the resulting polymers compared to their linear-chain counterparts like hexamethylenediamine. nih.gov These branches may disrupt polymer chain packing, potentially leading to materials with lower crystallinity, increased flexibility, and altered solubility characteristics.
Future research in this area should focus on synthesizing and characterizing polymers derived from this compound for various AM techniques, such as vat photopolymerization (e.g., SLA, DLP) and material extrusion (e.g., FDM). Vat photopolymerization, in particular, could benefit from the incorporation of this diamine to create highly entangled polymer networks with superior toughness and stiffness. nih.gov
A key research trajectory would be the formulation of photocurable resins incorporating this compound. The objective would be to investigate the impact of its branched structure on the curing kinetics, mechanical properties, and long-term stability of the 3D printed objects. The following table illustrates the potential research parameters and target properties for such an investigation.
| Research Parameter | Investigated Aspect | Target Property Improvement |
| Diamine Concentration | Effect of this compound concentration in resin on cross-link density. | Optimization of tensile strength and elongation at break. |
| Co-monomer Selection | Compatibility and reactivity with different acrylate (B77674) or epoxy co-monomers. | Tailoring of thermomechanical properties (e.g., glass transition temperature). |
| UV Curing Parameters | Influence of light intensity and exposure time on the degree of polymerization. | Enhancement of print resolution and surface finish. |
| Post-curing Treatment | Impact of thermal post-curing on final mechanical properties. | Increased durability and chemical resistance of the printed part. |
By systematically exploring these parameters, researchers can unlock the potential of this compound in creating novel, high-performance 3D-printed materials for a range of applications, from bespoke medical devices to advanced engineering components.
Data-Driven Material Design and Machine Learning Approaches in Polymer Science
The complexity of polymer systems and the vast number of potential monomer combinations make traditional trial-and-error approaches to materials discovery both time-consuming and costly. researchgate.net The emergence of data-driven material design, heavily reliant on machine learning (ML), offers a paradigm shift in how new polymers are developed. nih.govacs.org ML models can be trained on existing materials data to predict the properties of new, un-synthesized polymers, thereby accelerating the design-build-test-learn cycle. nih.gov
For a relatively uncharacterized compound like this compound, data-driven approaches are particularly valuable. By leveraging computational chemistry methods like Density Functional Theory (DFT) and Molecular Dynamics (MD) simulations, a virtual dataset of properties for polymers incorporating this diamine can be generated. This data can then be used to train ML models to establish quantitative structure-property relationships (QSPRs). researchgate.netacs.org
A primary focus of future research would be to use ML to predict how the specific structural features of this compound influence key polymer properties. For instance, the branched alkyl chain is expected to affect properties such as:
Glass Transition Temperature (Tg): The methyl branches may hinder chain mobility, potentially leading to a higher Tg compared to polymers made with linear diamines.
Mechanical Strength and Flexibility: The irregular chain packing could result in a lower modulus but higher toughness.
Solubility and Chemical Resistance: The hydrocarbon nature of the branches might increase solubility in non-polar solvents while affecting resistance to chemical attack.
The following table outlines a potential workflow for a data-driven investigation of polymers based on this compound.
| Workflow Stage | Description | Tools and Techniques | Expected Outcome |
| 1. Data Generation | Creation of a virtual library of polymers by computationally reacting this compound with various dianhydrides or diacids. Calculation of key molecular and bulk properties. | Density Functional Theory (DFT), Molecular Dynamics (MD) simulations. | A structured dataset of polymer structures and their predicted properties (e.g., Tg, modulus, density). |
| 2. Feature Engineering | Conversion of the polymer structures into machine-readable descriptors that capture their essential chemical and topological features. | Molecular fingerprinting algorithms, graph-based representations. | A set of numerical features for each polymer that can be used as input for ML models. |
| 3. Model Training | Development of supervised ML models to learn the relationship between the engineered features and the predicted properties. | Neural Networks, Gradient Boosting Machines, Support Vector Machines. | Predictive models capable of estimating the properties of new, hypothetical polymers containing the diamine. |
| 4. Inverse Design | Utilization of the trained models to identify promising new polymer structures with desired target properties. | Generative ML models (e.g., Variational Autoencoders), optimization algorithms. | The identification of novel, high-performance polymer candidates for subsequent experimental validation. |
Through such a data-driven and interdisciplinary approach, the potential of this compound can be systematically explored and unlocked, paving the way for the rational design of next-generation polymers with tailored functionalities. rsc.orgrsc.org This synergy between computational modeling and experimental materials science will be crucial in realizing the full application potential of this and other novel chemical building blocks.
Q & A
Q. What are the key physicochemical properties of 5,6-Dimethylheptane-1,6-diamine, and how are they experimentally determined?
The compound (CAS 25620-58-0) has a molecular formula of C₉H₂₂N₂, a molecular weight of 158.2844 g/mol, and a density of 0.819 g/cm³. Key properties include a boiling point of 205.366°C and a vapor pressure of 0.251 mmHg at 25°C . Experimental determination typically involves:
- Gas Chromatography-Mass Spectrometry (GC-MS) for purity analysis.
- Differential Scanning Calorimetry (DSC) to measure thermal transitions.
- UV-Vis Spectroscopy for monitoring reactivity in solution. Methodological rigor requires calibration against certified reference materials and validation via triplicate measurements .
Q. What synthetic routes are commonly employed for this compound, and how are reaction conditions optimized?
Synthesis often involves reductive amination of ketone precursors or catalytic hydrogenation of nitriles. Optimization strategies include:
- Factorial Design : Systematic variation of temperature, catalyst loading, and solvent polarity to identify optimal yield conditions. For example, a 2³ factorial design can resolve interactions between variables .
- In Situ Monitoring : Use of FT-IR or Raman spectroscopy to track intermediate formation .
- Green Chemistry Principles : Substituting hazardous solvents (e.g., toluene) with ionic liquids to improve sustainability .
Advanced Research Questions
Q. How can computational modeling resolve contradictions in experimental data for this compound’s reactivity?
Discrepancies in kinetic or thermodynamic data (e.g., conflicting activation energies) can be addressed via:
- Density Functional Theory (DFT) : Simulating reaction pathways to validate proposed mechanisms. For instance, modeling nucleophilic attack trajectories in amine-mediated reactions .
- Molecular Dynamics (MD) : Assessing solvent effects on reaction rates by simulating solute-solvent interactions .
- Statistical Analysis : Applying ANOVA to distinguish significant variables in datasets with high variance .
Q. What advanced separation techniques are suitable for isolating this compound from complex mixtures?
Challenges include separating structural isomers and minimizing diamine degradation. Methodological approaches include:
- High-Performance Liquid Chromatography (HPLC) with chiral stationary phases for enantiomeric resolution.
- Membrane Separation : Utilizing polyamide membranes to exploit differences in molecular size and polarity .
- Capillary Electrophoresis (CE) : Optimizing buffer pH and voltage to enhance migration time differences .
Q. How can AI-driven tools enhance experimental design for studying this compound’s biological interactions?
AI applications include:
- Virtual Screening : Predicting binding affinities with biomolecules (e.g., enzymes) using machine learning models trained on structural databases .
- Automated Workflows : Integrating robotic liquid handlers with AI for high-throughput assay development, reducing manual errors .
- Data Fusion : Combining spectroscopic data with quantum mechanical calculations to refine interaction hypotheses .
Methodological Frameworks
Q. What ontological and epistemological considerations guide research on this compound?
- Ontological : Defining whether the compound’s properties are intrinsic (e.g., molecular geometry) or context-dependent (e.g., solvent effects) .
- Epistemological : Selecting validation criteria (e.g., reproducibility thresholds) to distinguish empirical observations from theoretical predictions .
- Methodological Alignment : Ensuring experimental designs (e.g., kinetic studies) align with the researcher’s theoretical stance .
Q. How can contradictions in catalytic activity data be systematically analyzed?
- Error Source Mapping : Categorizing discrepancies into instrumental, procedural, or environmental factors.
- Sensitivity Analysis : Quantifying how variations in pH or temperature impact catalytic turnover rates .
- Cross-Validation : Replicating experiments using alternative techniques (e.g., comparing GC-MS and NMR yield data) .
Educational and Training Considerations
Q. What pedagogical strategies improve students’ ability to design experiments involving diamines?
- Case-Based Learning : Analyzing historical synthesis challenges (e.g., isomer separation in early diamine research) to teach problem-solving .
- Modular Experiments : Breaking complex procedures (e.g., multi-step synthesis) into manageable tasks with iterative feedback .
- Virtual Labs : Using COMSOL Multiphysics to simulate reaction kinetics before hands-on practice .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
